molecular formula C19H22N6O2 B11191897 8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine

Cat. No.: B11191897
M. Wt: 366.4 g/mol
InChI Key: LPVMVCLUYSQGDZ-UHFFFAOYSA-N
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Description

8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is a complex organic compound that features a quinazoline core, a triazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine typically involves multiple steps. One common approach is to start with the quinazoline core, which is then functionalized to introduce the ethoxy and methyl groups. The triazine ring is formed through a cyclization reaction, and the furan moiety is introduced via a coupling reaction with furan-2-ylmethylamine. The reactions are often carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields. The use of automated reactors and continuous flow systems can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out in solvents such as dichloromethane or ethanol, under controlled temperatures .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted quinazolines .

Scientific Research Applications

8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine is unique due to its combination of a quinazoline core, a triazine ring, and a furan moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H22N6O2

Molecular Weight

366.4 g/mol

IUPAC Name

8-ethoxy-N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylquinazolin-2-amine

InChI

InChI=1S/C19H22N6O2/c1-3-26-16-8-4-7-15-13(2)22-19(23-17(15)16)24-18-20-11-25(12-21-18)10-14-6-5-9-27-14/h4-9H,3,10-12H2,1-2H3,(H2,20,21,22,23,24)

InChI Key

LPVMVCLUYSQGDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)NC3=NCN(CN3)CC4=CC=CO4)C

Origin of Product

United States

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